N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14952002
Molecular Formula: C27H29N5O3
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H29N5O3 |
|---|---|
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C27H29N5O3/c1-35-20-12-10-18(11-13-20)14-16-32-24(28)21(26(33)29-19-7-3-2-4-8-19)17-22-25(32)30-23-9-5-6-15-31(23)27(22)34/h5-6,9-13,15,17,19,28H,2-4,7-8,14,16H2,1H3,(H,29,33) |
| Standard InChI Key | FQZXLEUPQFECLL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NC4CCCCC4)C(=O)N5C=CC=CC5=N3 |
Introduction
Synthesis and Preparation
The synthesis of such complex molecules typically involves multi-step reactions, including condensation reactions, cyclization, and substitution reactions. The specific synthesis route for N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide may involve starting materials like cyclohexylamine, 4-methoxyphenylacetaldehyde, and appropriate triazatricyclo precursors.
Biological Activity and Potential Applications
While specific biological activity data for this compound are scarce, similar compounds with triazatricyclo cores have shown promise in various biological assays. These include:
-
Antimicrobial Activity: Some triazatricyclo compounds have demonstrated effectiveness against bacterial and fungal pathogens.
-
Anticancer Activity: There is potential for these compounds to act as inhibitors of specific enzymes or proteins involved in cancer cell proliferation.
-
Antiviral Activity: The structural complexity of these molecules may allow them to interact with viral enzymes or proteins.
Research Findings and Challenges
Research on N-cyclohexyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is limited, and detailed studies on its biological activity, pharmacokinetics, and toxicity are needed. Challenges include the complexity of its synthesis and the need for advanced analytical techniques to fully characterize its properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume